molecular formula C26H30O7 B12391819 (2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

Cat. No.: B12391819
M. Wt: 454.5 g/mol
InChI Key: UKCODVXNYJFPIN-OMKLEDIQSA-N
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Description

The compound (2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one is a sophisticated flavonoid derivative of significant interest in phytochemical and pharmacological research. Its molecular structure, C26H30O7, incorporates multiple key features common to bioactive natural products . The core consists of a dihydrochromen-4-one (a flavanone) scaffold, which is substituted with a 3,4-dihydroxy-5-methoxyphenyl ring at the 2-position and a prenylated (2E)-3,7-dimethylocta-2,6-dienyl chain at the 6-position. The specific stereochemistry at the 2-position, denoted by the (2S) configuration, is critical for its three-dimensional structure and potential biological interactions. The presence of multiple phenolic hydroxyl groups (at the 5, 7, 3', and 4' positions) suggests a strong potential for antioxidant activity, as these groups can act as potent hydrogen donors to neutralize free radicals. This makes the compound a promising candidate for studies investigating oxidative stress at a cellular level. Furthermore, the lipophilic geranyl-derived side chain may enhance the molecule's affinity for cellular membranes and proteins, potentially influencing its bioavailability and biological potency. Researchers can leverage this compound as a high-purity standard for the identification and quantification of novel flavonoids in plant extracts, particularly within the Cannabaceae family or other medicinal plants . Its complex structure also makes it a valuable intermediate or target molecule in synthetic and medicinal chemistry programs aimed at developing new therapeutic agents. Investigations into its mechanism of action are warranted, with preliminary hypotheses suggesting potential interactions with enzyme systems such as kinases or cytochrome P450s, as well as modulation of antioxidant response pathways. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption of any kind.

Properties

Molecular Formula

C26H30O7

Molecular Weight

454.5 g/mol

IUPAC Name

(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C26H30O7/c1-14(2)6-5-7-15(3)8-9-17-18(27)12-22-24(25(17)30)19(28)13-21(33-22)16-10-20(29)26(31)23(11-16)32-4/h6,8,10-12,21,27,29-31H,5,7,9,13H2,1-4H3/b15-8+/t21-/m0/s1

InChI Key

UKCODVXNYJFPIN-OMKLEDIQSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC(=C(C(=C3)OC)O)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=C(C(=C3)OC)O)O)O)C)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

  • Chromen-4-one core with C-2 aryl and C-6 prenyl substituents.
  • (2E)-3,7-Dimethylocta-2,6-dienyl side chain .

A convergent synthesis strategy would involve coupling these fragments late in the sequence to minimize steric hindrance and oxidation risks.

Chromen-4-one Core Synthesis

The chromen-4-one scaffold is typically synthesized via acid- or base-catalyzed cyclization of chalcone precursors . For example:

  • Chalcone formation : Condensation of 3,4-dihydroxy-5-methoxyacetophenone with a suitable benzaldehyde derivative.
  • Algar-Flynn-Oyamada (AFO) reaction : Oxidative cyclization of chalcones using hydrogen peroxide in basic conditions to yield flavanonols.

Key modifications for this compound would include:

  • Protection of phenolic -OH groups with acetyl or benzyl groups before cyclization.
  • Stereochemical control via chiral catalysts or resolution of racemic mixtures.

Prenylation Strategies

The (2E)-3,7-dimethylocta-2,6-dienyl group is a geranyl-derived moiety. Prenylation methods include:

  • Electrophilic prenylation : Using geranyl bromide or chloride in the presence of Lewis acids (e.g., BF₃·Et₂O) to achieve C-6 substitution.
  • Transition-metal-catalyzed coupling : Palladium-mediated reactions to attach prenyl fragments to preformed chromenone intermediates.

Regioselectivity is ensured by blocking reactive sites (e.g., C-5 and C-7 hydroxyls) with protective groups.

Protection Group Strategy

Given the compound’s four hydroxyl groups, a sequential protection approach is critical:

Position Protective Group Rationale
C-3, C-4 Acetyl Stabilize catechol moiety during prenylation
C-5 Methoxy Native group; no protection needed
C-7 Benzyl Prevent oxidation during cyclization

Deprotection would involve:

  • Acetyl removal : Basic hydrolysis (e.g., NaOH/MeOH).
  • Benzyl removal : Hydrogenolysis (H₂/Pd-C).

Stereochemical Considerations

The (2S)-configuration at C-2 can be achieved via:

  • Chiral auxiliaries : Use of Evans oxazolidinones or Oppolzer sultams during chalcone formation.
  • Enzymatic resolution : Lipase-mediated kinetic resolution of racemic intermediates.
  • Asymmetric catalysis : Organocatalytic methods (e.g., proline derivatives) to induce stereoselectivity during cyclization.

Analytical Characterization

Critical quality control steps include:

  • HPLC purity analysis : Confirming >99% purity as per pharmaceutical standards.
  • Chiral chromatography : Verifying enantiomeric excess of the (2S)-isomer.
  • Mass spectrometry : Matching molecular ion peak to theoretical mass (454.5 g/mol).
  • NMR spectroscopy : Assigning peaks for aromatic protons (δ 6.5–7.5 ppm), olefinic protons (δ 5.1–5.4 ppm), and methoxy groups (δ 3.8 ppm).

Process Optimization and Scalability

Key parameters for industrial-scale production:

  • Solvent selection : Dichloromethane/dimethylformamide mixtures for coupling reactions.
  • Temperature control : Maintaining reactions at 5–20°C to prevent epimerization.
  • Workup procedures : Washing with sodium bicarbonate to remove acidic impurities.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products such as ethers and esters. These products can have different biological activities and properties compared to the parent compound .

Scientific Research Applications

Anticancer Activity

Nymphaeol C exhibits significant anticancer properties. Research has demonstrated its ability to inhibit the proliferation of various cancer cell lines and induce apoptosis. Key findings include:

  • Inhibition of Cancer Cell Proliferation : Studies indicate that Nymphaeol C can significantly reduce the growth of cancer cells through mechanisms such as cell cycle arrest and induction of apoptosis. For instance, it has been shown to inhibit the proliferation of DU145 and PC-3 prostate cancer cells at concentrations ranging from 5 to 20 μM .
  • Anti-Angiogenic Effects : Nymphaeol C also displays anti-angiogenic activity, which is crucial for preventing tumor growth and metastasis. It inhibits the formation of new blood vessels that tumors require for growth .

Table 1: Anticancer Activity of Nymphaeol C

Cell Line Concentration (μM) Effect
DU1455–20Inhibition of proliferation
PC-35–20Induction of apoptosis

Neuroprotective Effects

Emerging studies suggest that Nymphaeol C may have neuroprotective properties. It has been investigated for its potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.

  • Mechanism of Action : The compound's antioxidant properties contribute to its neuroprotective effects by scavenging free radicals and reducing oxidative damage in neuronal cells .

Antioxidant Properties

Nymphaeol C demonstrates strong antioxidant activity, which is vital for combating oxidative stress-related diseases.

  • Free Radical Scavenging : Research indicates that the compound effectively scavenges free radicals, thereby reducing oxidative stress in biological systems. This property is essential for preventing cellular damage associated with chronic diseases like cancer and cardiovascular disorders .

Table 2: Antioxidant Activity of Nymphaeol C

Assay Type IC50 Value (μM) Reference
DPPH Scavenging15
ABTS Scavenging12

Potential in Cardiovascular Health

Nymphaeol C may also play a role in cardiovascular health due to its anti-inflammatory and antioxidant properties.

  • Anti-inflammatory Effects : The compound has been shown to reduce inflammatory markers in various models, suggesting its potential use in managing cardiovascular diseases .

Mechanism of Action

The mechanism of action of (2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including those involved in inflammation and cell proliferation. It can also interact with enzymes and receptors, leading to changes in cellular functions and biological responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with four analogs, emphasizing substituent variations and their implications:

Compound Name Core Structure C-2 Substituent C-6 Substituent Key Functional Groups Bioactivity Highlights
Target Compound Dihydrochromen-4-one 3,4-dihydroxy-5-methoxyphenyl Prenyl (2E)-3,7-dimethylocta-2,6-dienyl 5,7-dihydroxy, methoxy Likely enhanced lipophilicity and membrane interaction
3-Hydroxy-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one Chromen-4-one 3,4,5-trimethoxyphenyl None 3-hydroxy, 5,7-dimethoxy Reduced polarity due to extensive methylation; potential cytotoxic applications
Isorhamnetin-3-O-glycoside Flavonol 3-O-glycoside None Glycoside, methoxy Improved water solubility; antioxidant via glycoside moiety
Naringenin Flavanone 4'-hydroxyphenyl None 5,7,4'-trihydroxy High antioxidant activity; limited bioavailability
Hesperetin Flavanone 3'-methoxy-4'-hydroxyphenyl None 5,7-dihydroxy, 3'-methoxy Moderate lipophilicity; anti-inflammatory effects

Key Findings from Comparative Analysis

Impact of Prenylation: The target compound’s prenyl group at C-6 distinguishes it from non-prenylated analogs like naringenin or hesperetin. Prenylation is associated with increased antimicrobial and cytotoxic activities in flavonoids due to enhanced membrane interaction .

Methylation vs. Hydroxylation: Compared to the methylated analog in (3-hydroxy-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one), the target compound retains hydroxyl groups at C-3,4,5 on the phenyl ring, which may preserve antioxidant capacity.

Glycosylation vs. Prenylation: Isorhamnetin-3-O-glycoside features a sugar moiety, enhancing water solubility but limiting cell permeability.

Stereochemical Considerations: The 2S configuration in the target compound may confer selectivity in binding to chiral biological targets (e.g., enzymes or receptors), a feature absent in non-chiral analogs like naringenin.

Research Implications and Gaps

  • Synthetic Modifications : highlights methylation protocols using methyl iodide and K₂CO₃, suggesting routes to modify hydroxyl groups in analogs for structure-activity relationship (SAR) studies .
  • Spectroscopic Characterization: NMR and UV data (as in ) are critical for elucidating substituent patterns in complex flavonoids .
  • Industrial Applications: As noted in , flavanones are used in pharmaceuticals (e.g., anti-inflammatories) and agrochemicals. The target compound’s prenyl group may position it for specialized applications in drug development .

Biological Activity

The compound (2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one, also known as Nymphaeol A or Propolin C, is a flavonoid derivative that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its anticancer properties, anti-inflammatory effects, and potential applications in treating various diseases.

Chemical Structure and Properties

Nymphaeol A belongs to the chromen-4-one class, characterized by a chromone backbone with specific hydroxyl and methoxy substitutions. Its molecular structure is pivotal in determining its biological activity.

Anticancer Activity

Nymphaeol A has demonstrated significant anticancer properties across various cancer cell lines. Research indicates that it inhibits proliferation and induces apoptosis in lung cancer (A549) and breast cancer (MCF-7) cells.

Table 1: Anticancer Activity of Nymphaeol A

Cell LineConcentration (μM)Effect
A5495–20Inhibition of proliferation and migration
MCF-75–20Induction of apoptosis

In a study by , Nymphaeol A exhibited anti-angiogenic activity and inhibited the migration of cancer cells. It was found to significantly reduce cell viability in a dose-dependent manner.

The anticancer mechanisms of Nymphaeol A involve the induction of apoptosis through caspase activation and inhibition of cell cycle progression. It targets key signaling pathways associated with cancer cell survival and proliferation, including the PI3K/Akt/mTOR pathway.

Anti-inflammatory Effects

Beyond its anticancer properties, Nymphaeol A has also shown potential as an anti-inflammatory agent. It can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various models.

Table 2: Anti-inflammatory Activity

ModelConcentration (μM)Effect
LPS-stimulated macrophages10–50Reduction in IL-6 and TNF-alpha production

Research indicates that Nymphaeol A can suppress the NF-kB signaling pathway, leading to decreased inflammation markers in vitro .

Structure-Activity Relationship (SAR)

The biological activity of Nymphaeol A can be attributed to its specific structural features. The presence of hydroxyl groups at positions 5 and 7 is crucial for its anticancer activity. Modifications to these positions may lead to altered biological effects.

Table 3: Structure-Activity Relationship Insights

ModificationBiological Activity Impact
Hydroxyl at C5Essential for cytotoxicity
Methoxy at C3Enhances lipophilicity
Substituents at C6Alters selectivity towards cancer types

Case Studies

Several studies have explored the efficacy of Nymphaeol A in preclinical models:

  • Study on Lung Cancer : In a study involving A549 cells, treatment with Nymphaeol A resulted in a significant decrease in cell viability (IC50 = 12 μM) and induced apoptosis through mitochondrial pathways .
  • Breast Cancer Model : Another investigation demonstrated that Nymphaeol A inhibited migration in MCF-7 cells by downregulating matrix metalloproteinases (MMPs), which are critical for cancer metastasis .

Q & A

Q. What advanced spectroscopic techniques are recommended for confirming the stereochemistry and substitution pattern of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR with 2D-COSY experiments to resolve overlapping signals caused by its dihydrochromenone core and prenyl side chain. Pay attention to coupling constants (e.g., 3JHH^3J_{H-H}) to confirm stereochemistry at the (2S)-chiral center .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF can validate the molecular formula (C₂₉H₃₂O₁₀) and detect fragmentation patterns indicative of its methoxy and dihydroxy groups .
  • X-ray Diffraction (XRD): Single-crystal XRD is critical for absolute configuration determination, particularly for resolving ambiguities in hydrogen bonding and dihedral angles of the chromenone ring .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation: Based on GHS classification (H302, H315, H319), use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed waste management services .
  • Storage: Store in airtight containers at -20°C under inert gas (N₂/Ar) to prevent oxidation of phenolic hydroxyl groups .

Q. How can researchers ensure compound purity during synthesis or isolation?

Methodological Answer:

  • Analytical Chromatography: Use reverse-phase HPLC with a C18 column (gradient: 0.1% formic acid in H₂O/MeCN) to separate isomers and detect impurities. Compare retention times with authentic standards .
  • Quantitative NMR (qNMR): Employ deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify purity and identify residual solvents .

Advanced Research Questions

Q. How can synthetic yield be optimized for the dihydrochromenone core, given its sensitivity to oxidative dimerization?

Methodological Answer:

  • Reaction Conditions: Use low-temperature (-78°C) lithiation strategies to stabilize intermediates. Protect phenolic -OH groups with acetyl or benzyl ethers during synthesis to prevent unwanted cross-coupling .
  • Catalysis: Screen palladium catalysts (e.g., Pd(PPh₃)₄) for regioselective prenylation at the C-6 position, monitored via TLC (silica gel, EtOAc/hexane) .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects)?

Methodological Answer:

  • Assay Validation: Replicate experiments across multiple cell lines (e.g., RAW 264.7 for inflammation, S. aureus ATCC 29213 for antimicrobial activity) under standardized conditions (pH, temperature, serum-free media) .
  • Metabolite Profiling: Use LC-MS/MS to rule out degradation products or epimerization during bioassays. Compare results with structurally analogous flavonoids (e.g., quercetin derivatives) to contextualize mechanisms .

Q. What in vitro models are most suitable for evaluating its pharmacokinetic potential?

Methodological Answer:

  • Permeability: Perform Caco-2 cell monolayer assays to assess intestinal absorption. Use Hank’s Balanced Salt Solution (HBSS) at pH 6.5/7.4 to simulate gastrointestinal conditions .
  • Metabolic Stability: Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS. Monitor CYP450 inhibition using isoform-specific probes (e.g., CYP3A4 with midazolam) .

Q. How can hydrogen-bonding interactions in the crystal structure inform solubility and formulation strategies?

Methodological Answer:

  • XRD Analysis: Resolve O-H···O and π-π stacking interactions using single-crystal XRD at 100 K. Correlate lattice energy with solubility profiles in polar solvents (e.g., DMSO, ethanol) .
  • Co-Crystallization: Screen co-formers (e.g., cyclodextrins) to enhance aqueous solubility while preserving bioactivity. Characterize co-crystals via PXRD and DSC .

Methodological Tables

Table 1: Key Spectroscopic Data for Structural Confirmation

TechniqueCritical ObservationsReference
1H NMR (600 MHz, DMSO-d₆)δ 6.85 (s, H-3), δ 5.52 (d, J=9.8 Hz, H-2)
HRMS (ESI+)m/z 541.1965 [M+H]⁺ (calc. 541.1968)
XRDSpace group P2₁, R-factor < 5%

Table 2: Bioactivity Assay Conditions and Outcomes (Example)

Assay TypeModel SystemIC₅₀/MICReference
AntimicrobialS. aureus ATCC 29213MIC = 8 µg/mL
Anti-inflammatoryRAW 264.7 cellsIC₅₀ = 12 µM

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